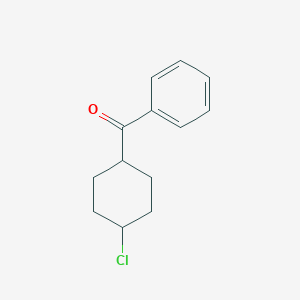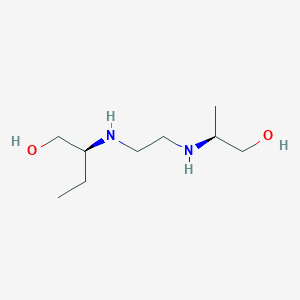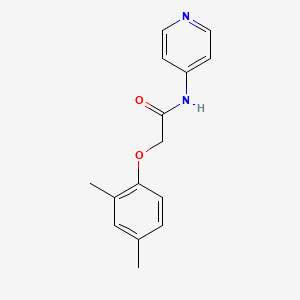![molecular formula C6H5N3S B14156959 1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione CAS No. 6220-34-4](/img/structure/B14156959.png)
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a fused ring system consisting of a pyrrolo and pyrimidine ring with a thione group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide to convert carbonyl groups into thione groups in tricyclic pyrimidinone systems . Another approach includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
化学反応の分析
Types of Reactions
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: Conversion of thione to sulfoxide or sulfone derivatives.
Reduction: Reduction of the thione group to a thiol or hydrogenation of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid or hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrogenated pyrimidines.
Substitution: Alkylated or acylated pyrimidine derivatives.
科学的研究の応用
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, leading to the disruption of cell signaling pathways and induction of apoptosis in cancer cells . The thione group plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their activity.
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different substitution patterns.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to a pyrimidine ring, exhibiting different biological activities.
Indeno[1,2-d]pyrimidine: Features an indene ring fused to a pyrimidine ring, used in the synthesis of various bioactive molecules.
Uniqueness
1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione is unique due to its specific ring fusion and the presence of a thione group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a versatile building block in organic synthesis make it a valuable compound in scientific research.
特性
CAS番号 |
6220-34-4 |
|---|---|
分子式 |
C6H5N3S |
分子量 |
151.19 g/mol |
IUPAC名 |
1,5-dihydropyrrolo[3,2-d]pyrimidine-4-thione |
InChI |
InChI=1S/C6H5N3S/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) |
InChIキー |
LAZBEOOWQRTIMO-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C1NC=NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-3-(3-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14156885.png)



![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)

![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)



![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)

